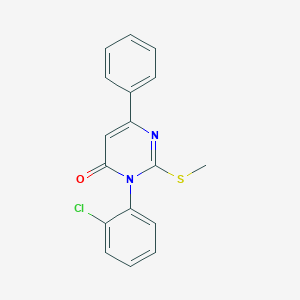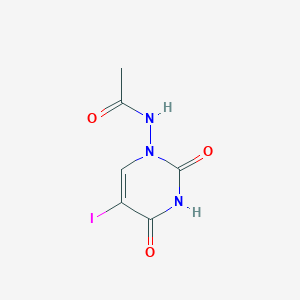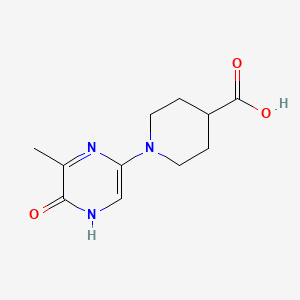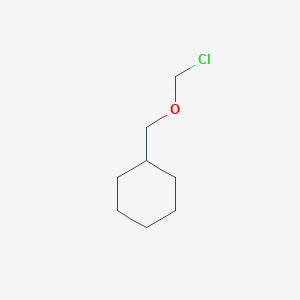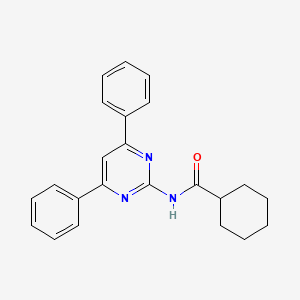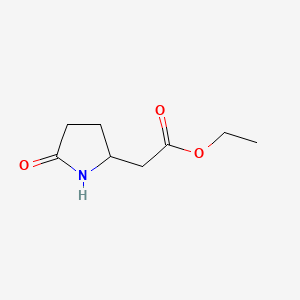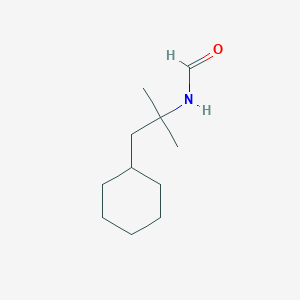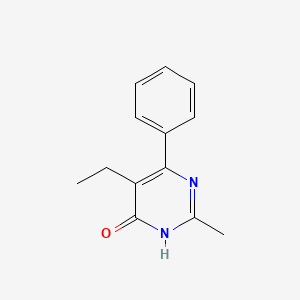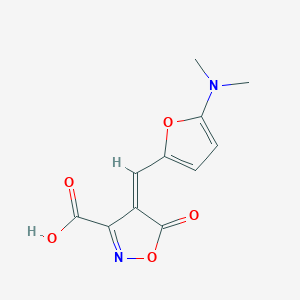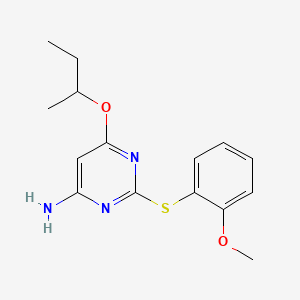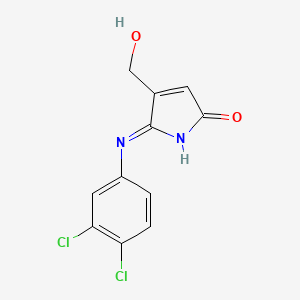
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione typically involves the reaction of 2-ethylpyrimidine-4(1H)-thione with chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Condensation Reactions: The amino group at the 5-position can participate in condensation reactions with aldehydes and ketones to form imines and Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiols.
Condensation Reactions: Products include imines and Schiff bases.
Aplicaciones Científicas De Investigación
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets. The amino and thione groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-6-chloro-2-methylpyrimidine-4(1H)-thione
- 5-Amino-6-chloro-2-phenylpyrimidine-4(1H)-thione
- 5-Amino-6-chloro-2-isopropylpyrimidine-4(1H)-thione
Uniqueness
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione is unique due to its specific ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile.
Propiedades
Número CAS |
61457-04-3 |
|---|---|
Fórmula molecular |
C6H8ClN3S |
Peso molecular |
189.67 g/mol |
Nombre IUPAC |
5-amino-6-chloro-2-ethyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C6H8ClN3S/c1-2-3-9-5(7)4(8)6(11)10-3/h2,8H2,1H3,(H,9,10,11) |
Clave InChI |
FWSHLHPWAXPSGJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=S)C(=C(N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


